Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-
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Overview
Description
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group bonded to a 7-bromo-3,4-dihydro-1-naphthalenyl moiety, which is further connected to three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- typically involves the reaction of 7-bromo-3,4-dihydro-1-naphthol with tris(1-methylethyl)silane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the formation of the silane-oxygen bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under appropriate conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- involves its interaction with specific molecular targets. The silane group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The bromine atom may also participate in halogen bonding, influencing the compound’s biological activity. Additionally, the isopropyl groups contribute to the compound’s lipophilicity, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Silane, [(7-chloro-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)
- Silane, [(7-fluoro-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)
- Silane, [(7-iodo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)
Uniqueness
Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
765906-67-0 |
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Molecular Formula |
C19H29BrOSi |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(7-bromo-3,4-dihydronaphthalen-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29BrOSi/c1-13(2)22(14(3)4,15(5)6)21-19-9-7-8-16-10-11-17(20)12-18(16)19/h9-15H,7-8H2,1-6H3 |
InChI Key |
GFWPXYMJCNZMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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